molecular formula C10H14N2O5 B1664243 1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 136451-98-4

1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B1664243
CAS No.: 136451-98-4
M. Wt: 242.23 g/mol
InChI Key: NRDGYJVGNAAHDO-ZXFLCMHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes an oxetane ring and a pyrimidine dione moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 5-methyluracil with a suitable oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its combination of an oxetane ring and a pyrimidine dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

136451-98-4

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-2-12(10(16)11-8(5)15)9-6(3-13)7(4-14)17-9/h2,6-7,9,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-,9-/m1/s1

InChI Key

NRDGYJVGNAAHDO-ZXFLCMHBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H](O2)CO)CO

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(O2)CO)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(O2)CO)CO

Appearance

Solid powder

136451-98-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(3',4'-bis(hydroxymethyl)-2'-oxetanyl)-5-methyluracil
A 73209
A-73209

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione
Reactant of Route 2
1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione
Reactant of Route 3
1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione
Reactant of Route 4
1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione
Reactant of Route 5
1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione
Reactant of Route 6
1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione

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